Cas no 916198-97-5 ((4S)-4-amino-5-phenyl-pentanoic acid)

(4S)-4-Amino-5-phenyl-pentanoic acid is a chiral non-proteinogenic amino acid derivative characterized by its stereospecific (S)-configuration at the 4-position. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. Its structural features—a phenyl group at the 5-position and a carboxylate moiety—enable versatile functionalization, making it useful for designing enzyme inhibitors or receptor modulators. The enantiomeric purity ensures consistency in stereoselective reactions, while its stability under standard conditions facilitates handling. Applications include medicinal chemistry and asymmetric synthesis, where it contributes to the exploration of structure-activity relationships.
(4S)-4-amino-5-phenyl-pentanoic acid structure
916198-97-5 structure
Product Name:(4S)-4-amino-5-phenyl-pentanoic acid
CAS No:916198-97-5
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD17214538
CID:1006051
PubChem ID:33698462
Update Time:2025-05-25

(4S)-4-amino-5-phenyl-pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (4S)-4-AMINO-5-PHENYLPENTANOIC ACID
    • γ-Amino-benzenepentanoic Acid
    • (S)-4-Amino-5-phenyl-pentanoic acid
    • (4S)-4-amino-5-phenyl-pentanoic acid
    • (S)-4-Amino-5-phenylpentanoic acid
    • SCHEMBL5767750
    • (S)-g-Amino-benzenepentanoic acid
    • 916198-97-5
    • CS-0179128
    • gamma-Amino-benzenepentanoic Acid
    • AS-83374
    • (S)-4-Amino-5-phenylpentanoicacid
    • S-(γ)-Phe
    • A-Amino-benzenepentanoic Acid
    • G79126
    • MDL: MFCD17214538
    • Inchi: 1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1
    • InChI Key: URBAOHLJWLYLQE-JTQLQIEISA-N
    • SMILES: OC(CC[C@@H](CC1C=CC=CC=1)N)=O

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 63.3Ų

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(4S)-4-amino-5-phenyl-pentanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:916198-97-5)(4S)-4-amino-5-phenyl-pentanoic acid
Order Number:A1045456
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:19
Price ($):413.0
Email:sales@amadischem.com

Additional information on (4S)-4-amino-5-phenyl-pentanoic acid

Recent Advances in the Study of (4S)-4-amino-5-phenyl-pentanoic acid (CAS: 916198-97-5) in Chemical Biology and Pharmaceutical Research

The compound (4S)-4-amino-5-phenyl-pentanoic acid (CAS: 916198-97-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This brief aims to summarize the latest findings regarding its synthesis, biological activity, and potential clinical relevance. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

One of the most notable advancements in the study of (4S)-4-amino-5-phenyl-pentanoic acid is its application in the design of gamma-aminobutyric acid (GABA) analogs. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of novel GABAA receptor ligands, which exhibit enhanced binding affinity and selectivity. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, where the compound's stereospecificity was shown to play a critical role in its interaction with neuronal receptors.

In addition to its neurological applications, (4S)-4-amino-5-phenyl-pentanoic acid has been investigated for its potential in cancer therapy. A recent preprint on bioRxiv (2024) revealed that derivatives of this compound exhibit inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in tumor progression. The study utilized molecular docking simulations and in vitro assays to validate the compound's efficacy, suggesting its promise as a scaffold for developing next-generation HDAC inhibitors.

From a synthetic chemistry perspective, advancements in the enantioselective synthesis of (4S)-4-amino-5-phenyl-pentanoic acid have been reported. A 2023 paper in Organic Letters detailed a novel catalytic asymmetric hydrogenation method, achieving high yields (up to 95%) and excellent enantiomeric excess (ee > 99%). This breakthrough addresses previous challenges in scalability and purity, making the compound more accessible for pharmaceutical development.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of (4S)-4-amino-5-phenyl-pentanoic acid derivatives. Recent pharmacokinetic studies, such as those presented at the 2024 American Chemical Society National Meeting, indicate that further structural modifications may be necessary to improve bioavailability and metabolic stability. Nevertheless, the compound's versatility and demonstrated bioactivity position it as a valuable candidate for future drug discovery efforts.

In conclusion, (4S)-4-amino-5-phenyl-pentanoic acid (CAS: 916198-97-5) represents a multifaceted tool in chemical biology, with applications ranging from neuroscience to oncology. Continued research into its mechanistic pathways and derivative optimization will likely uncover additional therapeutic opportunities, solidifying its importance in modern pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:916198-97-5)(4S)-4-amino-5-phenyl-pentanoic acid
A1045456
Purity:99%
Quantity:1g
Price ($):413.0
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